Saxagliptin hydrochloride

Übersicht

Beschreibung

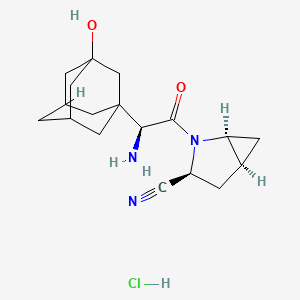

Saxagliptin hydrochloride is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). Its chemical name is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride, with the molecular formula C₁₈H₂₅N₃O₂·HCl and CAS number 709031-78-7 . As a DPP-4 inhibitor, saxagliptin enhances glycemic control by inhibiting the degradation of incretin hormones (e.g., GLP-1 and GIP), thereby increasing insulin secretion and suppressing glucagon release . It is marketed under the brand name Onglyza® and is often combined with metformin hydrochloride in formulations like Kombiglyze XR for synergistic glycemic control .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Saxagliptinhydrochlorid umfasst mehrere wichtige Schritte. Eine übliche Methode beinhaltet die Kupplung von zwei Aminosäurederivaten in Gegenwart eines Kupplungsreagenzes. Die Amidkupplung von (S)-(+)-p-Toluolsulfonamid, Titan(IV)-ethoxid und Adamantan-1-carboxaldehyd zur Gewinnung von Hydroxybenzotriazol und EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) ist ein entscheidender Schritt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Saxagliptinhydrochlorid beinhaltet häufig die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Quantifizierung und Validierung der Verbindung. Dieses Verfahren gewährleistet die Reinheit und Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Saxagliptinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die für die Synthese von Saxagliptinhydrochlorid entscheidend sind. Diese Zwischenprodukte werden dann weiterverarbeitet, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Primary Use in Type 2 Diabetes Mellitus

Saxagliptin is primarily indicated for use as an adjunct to diet and exercise in adults with type 2 diabetes. It has shown effectiveness in lowering blood sugar levels, improving glycemic control as measured by reductions in glycated hemoglobin (HbA1c) levels. Clinical studies have demonstrated that saxagliptin can lead to significant improvements in fasting plasma glucose and postprandial glucose levels across diverse patient populations, including those with varying cardiovascular risk factors .

Combination Therapy

Recent studies have explored the efficacy of saxagliptin when used in combination with other treatments:

- With Insulin : Saxagliptin has been shown to be effective in patients already on insulin therapy, providing additional glycemic control .

- With Vitamin D : A study indicated that saxagliptin combined with vitamin D could help preserve beta-cell function in adult-onset type 1 diabetes, demonstrating a potential role beyond type 2 diabetes management .

Cardiovascular Implications

Research has suggested that saxagliptin may have beneficial effects on cardiovascular health. In various clinical trials, it was found to be well-tolerated and associated with improved glycemic control without significant adverse cardiovascular events, making it a suitable option for diabetic patients with cardiovascular concerns .

Renal Impairment Considerations

Saxagliptin's pharmacokinetics are affected by renal function. Studies indicate that dosage adjustments may be necessary for patients with renal impairment to avoid increased exposure and potential side effects. This highlights the importance of individualized treatment plans based on renal function .

Clinical Trials Overview

A comprehensive review of clinical trials involving saxagliptin reveals consistent findings regarding its efficacy and safety:

Side Effects

While generally well-tolerated, saxagliptin can cause side effects such as:

- Headache

- Nasopharyngitis

- Gastrointestinal issues

- Rarely, pancreatitis or severe allergic reactions .

Case Study: Saxagliptin and Beta-Cell Function Preservation

A multicenter randomized trial evaluated the impact of saxagliptin combined with vitamin D on beta-cell function in patients with adult-onset type 1 diabetes. The study demonstrated that this combination therapy led to a statistically significant preservation of C-peptide levels over a 24-month period compared to conventional therapy alone, suggesting potential benefits for patients beyond standard diabetes management .

Observational Study: Hospitalized Heart Failure Risk

An observational study assessed the risk of hospitalized heart failure among new users of saxagliptin compared to other DPP-4 inhibitors. The findings indicated no significant increase in heart failure risk among saxagliptin users, reinforcing its safety profile in diabetic patients with pre-existing heart conditions .

Wirkmechanismus

Saxagliptin Hydrochloride works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones help lower blood sugar levels by increasing insulin secretion and decreasing glucagon secretion from the liver .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison of DPP-4 Inhibitors

| Parameter | Saxagliptin Hydrochloride | Sitagliptin Phosphate | Alogliptin | Linagliptin |

|---|---|---|---|---|

| Bioavailability | ~75% | ~87% | ~100% | ~30% |

| Half-life (hours) | 2.2–3.8 | 12.4 | 21.0 | >100 |

| CYP Metabolism | CYP3A4/5 | Minimal | Minimal | Minimal |

| Renal Excretion | ~75% | ~80% | ~60% | ~5% |

| Dosage (mg/day) | 2.5–5 | 100 | 25 | 5 |

| Key Drug Interactions | CYP3A4 inhibitors | None significant | None | None |

Sources : Saxagliptin’s pharmacokinetics are influenced by CYP3A4/5 enzymes, necessitating dose adjustments with potent inhibitors (e.g., ketoconazole) . Sitagliptin and alogliptin exhibit minimal metabolism, reducing interaction risks . Linagliptin’s hepatobiliary excretion makes it suitable for renal impairment .

Efficacy in Glycemic Control

Table 2: HbA1c Reduction in Clinical Trials

| Drug (Monotherapy) | HbA1c Reduction (%) | Study Duration (weeks) |

|---|---|---|

| Saxagliptin (5 mg) | 0.7–0.9 | 24 |

| Sitagliptin (100 mg) | 0.6–0.8 | 24 |

| Alogliptin (25 mg) | 0.6–0.8 | 26 |

| Linagliptin (5 mg) | 0.7–0.8 | 24 |

Combination Therapy :

- Saxagliptin + metformin reduces HbA1c by 1.9–2.5% vs. monotherapy .

- In head-to-head studies, saxagliptin and sitagliptin show comparable efficacy, but saxagliptin’s active metabolite (5-hydroxy saxagliptin) provides prolonged DPP-4 inhibition .

Table 3: Cardiovascular Risk Signals (EB05 Scores)

| Drug | Myocardial Infarction | Heart Failure | Cerebral Infarction |

|---|---|---|---|

| Saxagliptin | 10.0 | 2.4 | — |

| Alogliptin | 4.5 | — | — |

| Sitagliptin | — | — | 2.8 |

| Linagliptin | — | 2782.5 | — |

Key Findings :

- Saxagliptin showed a higher signal for myocardial infarction (EB05 = 10.0) vs. alogliptin (4.5) in pharmacovigilance data .

- Linagliptin’s high EB05 for heart failure (2782.5) reflects its association with fluid retention .

- FDA mandates cardiovascular safety trials for all DPP-4 inhibitors, with saxagliptin demonstrating non-inferiority but increased hospitalization for heart failure in high-risk patients .

Formulation and Stability

Table 4: Formulation Innovations

Saxagliptin-Specific Advances :

- Amorphous solid dispersions enhance solubility and stability, addressing polymorphism issues in crystalline forms .

- Validated RP-HPLC methods (retention time: 7.68 min) confirm stability under forced degradation (pH, heat, UV) .

Combination Therapies

Table 5: Fixed-Dose Combinations

| Product Name | Components | Dosage Forms | Manufacturer |

|---|---|---|---|

| Kombiglyze XR | Saxagliptin + Metformin HCl ER | 5/500 mg, 5/1000 mg tablets | AstraZeneca |

| Qternmet XR | Saxagliptin + Metformin + Dapagliflozin | 5/1000/10 mg tablets | AstraZeneca |

| Janumet® | Sitagliptin + Metformin HCl | 50/500 mg tablets | Merck |

Rationale : Saxagliptin-metformin combinations improve adherence and leverage complementary mechanisms (DPP-4 inhibition + hepatic glucose suppression) .

Biologische Aktivität

Saxagliptin hydrochloride is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its ability to enhance glycemic control through various mechanisms, including the modulation of incretin hormones. This article explores the biological activity of saxagliptin, supported by data tables, case studies, and detailed research findings.

Saxagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, saxagliptin increases their levels in circulation, leading to:

- Increased Insulin Secretion : Saxagliptin enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels.

- Decreased Glucagon Secretion : It reduces glucagon secretion from pancreatic alpha cells, which helps lower hepatic glucose production.

- Improved Glycemic Control : The overall effect is a reduction in fasting plasma glucose and postprandial glucose levels.

The selectivity of saxagliptin for DPP-4 over other DPP enzymes (DPP-8 and DPP-9) is notable, with a 400-fold and 950-fold selectivity, respectively . This selectivity contributes to its favorable safety profile, minimizing adverse effects associated with non-selective DPP inhibition.

Pharmacokinetics

Saxagliptin exhibits first-order kinetics with a median time to peak plasma concentration (Tmax) of approximately 2 hours after oral administration. The elimination half-life is about 2.5 hours for saxagliptin and 3.1 hours for its active metabolite M2 . Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 67% |

| Volume of Distribution | 151 L |

| Protein Binding | <10% |

| Metabolism | CYP3A4/5 |

| Elimination | Renal and hepatic |

| Half-life | Saxagliptin: 2.5 hours; M2: 3.1 hours |

Clinical Efficacy

Saxagliptin has demonstrated significant efficacy in improving glycemic control in various clinical settings:

- Monotherapy : In clinical trials, saxagliptin reduced HbA1c levels by approximately 0.7% to 0.9% compared to placebo .

- Combination Therapy : When used in combination with metformin or sulfonylureas, saxagliptin showed enhanced efficacy without increasing the risk of hypoglycemia .

Case Study Findings

A recent multi-center randomized controlled trial investigated the effects of saxagliptin combined with vitamin D on β-cell preservation in T2DM patients. Results indicated that participants receiving saxagliptin plus vitamin D had a significant preservation of β-cell function compared to those on conventional therapy alone:

- C-peptide AUC Change at 24 Months :

- Saxagliptin + Vitamin D: -276 pmol/L

- Saxagliptin Alone: -314 pmol/L

- Conventional Therapy: -419 pmol/L

The proportion of participants showing a ΔC-peptide response was significantly higher in the saxagliptin plus vitamin D group (57.6%) compared to conventional therapy (37.2%) .

Safety Profile

Saxagliptin is generally well-tolerated, with a low incidence of hypoglycemia and weight neutrality observed across clinical trials. Adverse effects are comparable to placebo, making it a favorable option for T2DM management .

Q & A

Q. How can researchers optimize analytical methods for simultaneous quantification of Saxagliptin hydrochloride in combination therapies (e.g., with Metformin or Dapagliflozin)?

Answer:

Researchers should prioritize chromatographic techniques such as HPTLC or RP-HPLC due to their specificity and reproducibility. For HPTLC, a validated method using silica gel plates with a mobile phase of acetonitrile:1% ammonium acetate (9:1 v/v) and detection at 210 nm enables simultaneous analysis of Saxagliptin (SAX), Metformin (MET), and Dapagliflozin (DAP) with linear ranges of 0.25–10 μg/band (SAX/DAP) and 0.25–25 μg/band (MET) . For HPLC, a C18 column with phosphate buffer (pH 4.5) and acetonitrile gradient elution achieves baseline separation of SAX and MET, with validation per ICH guidelines for precision (RSD <2%) and accuracy (98–102%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

this compound poses risks of skin sensitization and respiratory irritation. Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid direct contact .

- Ventilation: Use fume hoods for powder handling to prevent inhalation of dust/particulates .

- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What experimental design considerations are essential for developing controlled-release formulations of this compound?

Answer:

Preformulation studies should focus on:

- Solubility and Stability: Assess pH-dependent solubility (optimal at 4.5–6.5) and photostability under ICH Q1B guidelines .

- Excipient Compatibility: Screen with osmotic agents (e.g., cellulose acetate) and plasticizers (e.g., PEG 400) for bilayer tablets combining immediate-release SAX and controlled-release MET .

- In Vitro Release Testing: Use USP Apparatus II (paddle) at 50 rpm in 0.1N HCl for 2 hours followed by pH 6.8 buffer to simulate gastrointestinal conditions .

Q. How can researchers resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?

Answer:

Discrepancies often arise from species-specific DPP-4 enzyme affinity or metabolite activity. Strategies include:

- Metabolite Profiling: SAX’s active metabolite (M2) contributes 50% of DPP-4 inhibition in humans but exhibits lower potency in rodents .

- Dose Adjustments: Use allometric scaling based on body surface area and enzyme expression levels in target tissues .

- Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clinical trials .

Q. What methodological approaches validate this compound’s selectivity for DPP-4 inhibition over related proteases?

Answer:

- Enzyme Assays: Compare IC₅₀ values against DPP-8 and DPP-9 using fluorogenic substrates (e.g., H-Gly-Pro-AMC). SAX shows >400-fold selectivity for DPP-4 (Ki = 0.6–1.3 nM) .

- Structural Analysis: Molecular docking studies reveal SAX’s cyanopyrrolidine group forms hydrogen bonds with DPP-4’s Glu205 and Tyr547 residues, unlike DPP-8/9 .

Q. What stability challenges arise in this compound formulations, and how are they mitigated?

Answer:

- Hydrolysis: SAX degrades in acidic conditions (e.g., gastric pH). Use enteric coatings (e.g., Eudragit L100) for delayed release .

- Oxidation: Include antioxidants (e.g., ascorbic acid) in lyophilized parenteral formulations to prevent degradation during storage .

- Photodegradation: Protect tablets with opaque packaging (e.g., aluminum blisters) .

Q. How should clinical trials be designed to assess Saxagliptin’s long-term cardiovascular outcomes in type 2 diabetes?

Answer:

- Endpoint Selection: Composite endpoints (e.g., MACE: cardiovascular death, nonfatal MI/stroke) aligned with FDA guidance .

- Comparator Arms: Use active controls (e.g., Sitagliptin) and adjust for baseline HbA1c variability .

- Follow-Up Duration: Minimum 2 years to detect treatment-emergent effects (e.g., heart failure risk) .

Eigenschaften

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZNHHHYVBVBR-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991191 | |

| Record name | Saxagliptin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-78-7 | |

| Record name | Saxagliptin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saxagliptin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.